An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1,3-dinitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1,3-dinitrobenzene
This guide provides a comprehensive overview of the physicochemical properties of 2,5-Dimethyl-1,3-dinitrobenzene, a nitroaromatic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its chemical identity, structural characteristics, and known properties, while also highlighting areas where experimental data is currently unavailable.
Chemical Identity and Nomenclature
2,5-Dimethyl-1,3-dinitrobenzene, also known as 2,6-dinitro-p-xylene, is an organic compound characterized by a benzene ring substituted with two methyl groups and two nitro groups. A clear identification of this compound is crucial for any experimental or computational work.
| Identifier | Value |
| CAS Number | 609-92-7[1] |
| Molecular Formula | C₈H₈N₂O₄[1] |
| Molecular Weight | 196.16 g/mol [1][2][3] |
| IUPAC Name | 2,5-Dimethyl-1,3-dinitrobenzene |
| Synonyms | 2,6-Dinitro-p-xylene, 2,5-Dimethyl-1,3-dinitro-benzol |
Physicochemical Properties: A Blend of Experimental and Predicted Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and safety. For 2,5-Dimethyl-1,3-dinitrobenzene, a combination of experimentally determined and computationally predicted data provides the most complete picture currently available. The presence of two electron-withdrawing nitro groups and two electron-donating methyl groups on the benzene ring creates a unique electronic and steric environment that influences its properties.
| Property | Experimental Value | Predicted Value |
| Melting Point | 123 °C (398.4 K)[1][2] | - |
| Boiling Point | No data available | 809.3 ± 65.0 °C |
| Density | No data available | 1.54 ± 0.1 g/cm³ |
| Dipole Moment | 2.65 D[1] | - |
| Water Solubility | No data available | - |
| Vapor Pressure | No data available | - |
| logP (Partition Coefficient) | No data available | - |
It is important to note that while the melting point and dipole moment have been experimentally determined, other key properties such as boiling point and density have not been reported in the literature and are provided here as predicted values for a structurally similar isomer, 1,3-Dimethyl-2,4-dinitrobenzene. The lack of experimental data for several key properties underscores the need for further empirical studies to fully characterize this compound.
Synthesis and Structural Elucidation
The primary route for the synthesis of 2,5-Dimethyl-1,3-dinitrobenzene is the nitration of p-xylene. The methodology, as detailed by Johnston and Crather (2011), provides a reliable protocol for obtaining this compound.
Experimental Protocol for Synthesis
The synthesis involves the careful addition of p-xylene to a nitrating mixture of concentrated nitric and sulfuric acids. The temperature of the reaction must be carefully controlled to prevent the formation of unwanted byproducts.
Step-by-Step Methodology:
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Prepare a nitrating mixture by combining 4 ml of concentrated nitric acid and 4 ml of concentrated sulfuric acid in a round-bottom flask equipped with a Claisen adapter, thermometer, and condenser.
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Slowly add approximately 4.5 ml of p-xylene to the acid mixture, ensuring the internal temperature does not exceed 323–328 K.
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After the addition is complete, heat the mixture for an additional 15 minutes at 323–328 K.
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Cool the reaction mixture to room temperature.
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Pour the cooled mixture into 40 ml of cold water to precipitate the crude product.
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The product can be further purified by recrystallization, for instance, through vapor diffusion of n-pentane into a diethyl ether solution of the compound, which yields large translucent needles.[3]
The causality behind this experimental design lies in the electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, acts as the electrophile. The methyl groups of p-xylene are ortho-, para-directing activators, leading to the substitution of the nitro groups on the benzene ring.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,5-Dimethyl-1,3-dinitrobenzene.
Crystal Structure and Molecular Geometry
The solid-state structure of 2,5-Dimethyl-1,3-dinitrobenzene has been elucidated using single-crystal X-ray diffraction.[2][3] This analysis provides precise information about bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic[2][3] |
| Space Group | P2₁/c[2] |
| a | 12.582 (3) Å[3] |
| b | 9.3868 (17) Å[3] |
| c | 7.3565 (14) Å[3] |
| β | 91.963 (6)°[3] |
| Volume | 868.3 (3) ų[3] |
| Z | 4[3] |
The two nitro groups are rotated relative to the benzene ring, with dihedral angles of 44.50 (7)° and 31.67 (8)°.[2][3] This tilting of the nitro groups facilitates the formation of C—H⋯O interactions between adjacent molecules, leading to the formation of puckered sheets perpendicular to the c-axis.[2][3] The molecules stack along the c-axis in an antiparallel fashion.[2][3]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, there will be two non-equivalent aromatic protons, which would likely appear as singlets or narrowly split doublets in the downfield region (typically 7.5-8.5 ppm). The two methyl groups are also in different chemical environments and should give rise to two separate singlets in the upfield region (around 2.5 ppm).
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¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule, as there is no plane of symmetry that would make any carbons chemically equivalent. The carbons attached to the nitro groups would be significantly deshielded and appear furthest downfield. The aromatic carbons would resonate in the typical aromatic region (120-150 ppm), and the methyl carbons would appear in the upfield aliphatic region (around 20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dimethyl-1,3-dinitrobenzene will be dominated by the strong absorption bands characteristic of the nitro groups. Key expected absorptions include:
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Asymmetric NO₂ stretch: Strong bands in the region of 1520-1560 cm⁻¹.
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Symmetric NO₂ stretch: Strong bands in the region of 1340-1370 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 196 would be expected. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and other characteristic fragments.
Safety and Handling
Specific toxicological data for 2,5-Dimethyl-1,3-dinitrobenzene is not available. However, dinitrobenzenes as a class of compounds are known to be toxic. Therefore, stringent safety precautions should be observed when handling this compound.
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General Hazards: Dinitrobenzenes are generally toxic and can be absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.
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Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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First Aid: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek immediate medical attention in all cases of exposure.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
2,5-Dimethyl-1,3-dinitrobenzene is a well-defined chemical entity with known methods of synthesis and a characterized crystal structure. While some of its physicochemical properties, such as its melting point and dipole moment, have been experimentally determined, a significant data gap exists for other fundamental properties like boiling point, density, and solubility. The information provided in this guide, which combines experimental data with reasoned predictions and comparisons to related compounds, serves as a valuable resource for researchers. However, it also underscores the critical need for further experimental studies to fully characterize the physicochemical profile of this compound, which will be essential for its safe handling and potential applications in various fields of chemical science.
References
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Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2276. [Link]
- Stenutz, R. (n.d.). 2,5-dimethyl-1,3-dinitrobenzene. In Tables for Chemistry.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Benzene, 2-methyl-1,3-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
